N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(1H-indol-3-yl)propanamide N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(1H-indol-3-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14547520
InChI: InChI=1S/C22H22N4O2/c1-15-21(22(28)26(25(15)2)17-8-4-3-5-9-17)24-20(27)13-12-16-14-23-19-11-7-6-10-18(16)19/h3-11,14,23H,12-13H2,1-2H3,(H,24,27)
SMILES:
Molecular Formula: C22H22N4O2
Molecular Weight: 374.4 g/mol

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(1H-indol-3-yl)propanamide

CAS No.:

Cat. No.: VC14547520

Molecular Formula: C22H22N4O2

Molecular Weight: 374.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(1H-indol-3-yl)propanamide -

Specification

Molecular Formula C22H22N4O2
Molecular Weight 374.4 g/mol
IUPAC Name N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(1H-indol-3-yl)propanamide
Standard InChI InChI=1S/C22H22N4O2/c1-15-21(22(28)26(25(15)2)17-8-4-3-5-9-17)24-20(27)13-12-16-14-23-19-11-7-6-10-18(16)19/h3-11,14,23H,12-13H2,1-2H3,(H,24,27)
Standard InChI Key RNBKBGYUBUTRLC-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCC3=CNC4=CC=CC=C43

Introduction

The compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(1H-indol-3-yl)propanamide is a hybrid organic molecule that features a pyrazolone core linked to an indole moiety via a propanamide chain. This structure combines pharmacologically relevant scaffolds, such as the pyrazolone ring and indole group, which are widely recognized for their potential in medicinal chemistry.

The compound's structural complexity suggests applications in drug discovery, particularly for its potential biological activities such as anti-inflammatory, anticancer, or enzyme inhibition properties. Below is a detailed examination of its synthesis, structural characterization, and potential applications.

Structural Features

FeatureDetails
Chemical FormulaC21H22N4O2
Core StructurePyrazolone ring fused with a phenyl group
Functional GroupsAmide (-CONH), Indole (-C8H7N), Ketone (-CO)
Key Bonds/AnglesDihedral angles between pyrazolone and phenyl or indole groups may vary due to steric effects.

The molecule's structure exhibits a combination of hydrogen bond donors (NH groups) and acceptors (C=O groups), making it suitable for interactions with biological targets.

Synthesis

While specific synthetic routes for this exact compound are not directly available in the provided data, related compounds featuring the pyrazolone core and amide linkages are typically synthesized using multi-step protocols involving:

  • Formation of Pyrazolone Core:

    • Reaction of hydrazine derivatives with β-ketoesters or diketones.

    • Example: 4-aminoantipyrine as a precursor.

  • Amide Bond Formation:

    • Coupling reactions between carboxylic acids or acid chlorides and amines.

    • Example: Use of coupling agents like EDCI or DCC for efficient amide bond formation.

  • Indole Incorporation:

    • Functionalization of indole at the 3-position using alkylation or acylation methods.

Analytical Characterization

Characterization of compounds like this typically involves advanced spectroscopic and crystallographic methods:

TechniquePurpose
NMR SpectroscopyConfirms chemical shifts corresponding to pyrazolone, indole, and amide protons .
Mass SpectrometryDetermines molecular weight and fragmentation patterns .
IR SpectroscopyIdentifies functional groups via characteristic absorption bands (e.g., C=O stretch at ~1650 cm⁻¹).
X-ray CrystallographyProvides detailed three-dimensional structure and bond angles .

Biological Activity

Compounds with similar structures have demonstrated diverse biological activities:

  • Anti-inflammatory Properties: Pyrazolone derivatives are known inhibitors of cyclooxygenase enzymes (COX), reducing inflammation .

  • Anticancer Activity: Indole-based compounds often exhibit cytotoxic effects against cancer cell lines .

  • Enzyme Inhibition: The presence of the amide group can enhance binding affinity to proteases or kinases.

Drug Development

The dual pharmacophore nature (pyrazolone + indole) makes this compound a promising candidate for drug discovery targeting:

  • Neurological disorders (indole derivatives are serotonin receptor modulators).

  • Metabolic diseases (pyrazolone derivatives are explored as anti-diabetic agents).

Challenges and Future Research Directions

  • Synthetic Optimization:

    • Developing greener and more efficient synthetic routes.

    • Exploring one-pot methodologies to reduce reaction steps.

  • Biological Evaluation:

    • Conducting in vitro and in vivo assays to confirm predicted activities.

    • Molecular docking studies to identify potential targets.

  • Structure–Activity Relationship (SAR) Studies:

    • Modifying substituents on the pyrazolone or indole moieties to enhance potency and selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator